molecular formula C7H13BrO2Zn B3028670 5-Ethoxy-5-oxopentylzinc bromide CAS No. 265330-98-1

5-Ethoxy-5-oxopentylzinc bromide

Cat. No.: B3028670
CAS No.: 265330-98-1
M. Wt: 274.5 g/mol
InChI Key: JJSSUZYKRQXNFR-UHFFFAOYSA-M
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Description

5-Ethoxy-5-oxopentylzinc bromide is an organozinc compound with the molecular formula C7H13BrO2Zn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethoxy-5-oxopentylzinc bromide can be synthesized through the reaction of 5-ethoxy-5-oxopentyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

C7H13BrO2+ZnC7H13BrO2Zn\text{C}_7\text{H}_{13}\text{BrO}_2 + \text{Zn} \rightarrow \text{C}_7\text{H}_{13}\text{BrO}_2\text{Zn} C7​H13​BrO2​+Zn→C7​H13​BrO2​Zn

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The process ensures high yield and purity of the compound, which is essential for its application in various chemical syntheses .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-5-oxopentylzinc bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.

    Transmetalation: It can transfer its organic group to other metals, such as palladium or copper, facilitating cross-coupling reactions.

    Substitution: It can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones as reactants, with the reaction carried out in THF at low temperatures.

    Transmetalation: Often involves palladium or copper catalysts, with the reaction carried out under an inert atmosphere.

    Substitution: Commonly involves halides or other nucleophiles, with the reaction carried out in polar aprotic solvents.

Major Products Formed

    Alcohols: Formed through nucleophilic addition to carbonyl compounds.

    Coupled Products: Formed through cross-coupling reactions facilitated by transmetalation.

    Substituted Compounds: Formed through substitution reactions.

Scientific Research Applications

5-Ethoxy-5-oxopentylzinc bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-ethoxy-5-oxopentylzinc bromide involves its ability to act as a nucleophile, transferring its organic group to electrophilic centers in various substrates. The zinc atom plays a crucial role in stabilizing the negative charge during the reaction, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-5-oxopentylzinc bromide
  • 5-Propoxy-5-oxopentylzinc bromide
  • 5-Butoxy-5-oxopentylzinc bromide

Uniqueness

5-Ethoxy-5-oxopentylzinc bromide is unique due to its specific ethoxy group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs with different alkoxy groups, it offers a balance of reactivity and stability, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

bromozinc(1+);ethyl pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13O2.BrH.Zn/c1-3-5-6-7(8)9-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSSUZYKRQXNFR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC[CH2-].[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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